Benzylmercuriacetate

Antimicrobial Organomercury Bactericidal Kinetics

Benzylmercuriacetate (CAS 10341-89-6), also known as (acetato-O)(phenylmethyl)mercury, is an organomercury compound with the molecular formula C₉H₁₀HgO₂ and a molecular weight of 350.77 g/mol. It belongs to the organomercuric acetate subclass, structurally characterized by a benzyl group (C₆H₅CH₂–) bound to mercury, with an acetate counterion.

Molecular Formula C11H12N2S
Molecular Weight 350.77 g/mol
CAS No. 10341-89-6
Cat. No. B224969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylmercuriacetate
CAS10341-89-6
Synonymsenzyl-mercuracetate
benzylmercuracetate
benzylmercuriacetate
Molecular FormulaC11H12N2S
Molecular Weight350.77 g/mol
Structural Identifiers
SMILESCC(=O)O[Hg]CC1=CC=CC=C1
InChIInChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h2-6H,1H2;1H3,(H,3,4);/q;;+1/p-1
InChIKeyOXYDASMLWQHHOP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylmercuriacetate (CAS 10341-89-6): Organomercury Compound for Research & Development Applications


Benzylmercuriacetate (CAS 10341-89-6), also known as (acetato-O)(phenylmethyl)mercury, is an organomercury compound with the molecular formula C₉H₁₀HgO₂ and a molecular weight of 350.77 g/mol . It belongs to the organomercuric acetate subclass, structurally characterized by a benzyl group (C₆H₅CH₂–) bound to mercury, with an acetate counterion. The compound is a crystalline solid at room temperature (melting point 128–128.8°C) and is primarily utilized as a research intermediate in organic synthesis and as a reference standard in biochemical studies .

Procurement Risks of Substituting Benzylmercuriacetate with Other Organomercury Acetates


Despite their shared organomercury core, aryl and aralkyl mercuric acetates exhibit critical differences in bactericidal kinetics, reactivity profiles, and synthetic utility that preclude direct substitution. A seminal 1937 comparative study demonstrated that benzylmercuriacetate achieves a faster kill time against E. coli than its closest analogs, including phenylmercuric acetate . Furthermore, the ionic character of the carbon–mercury bond in benzylmercuric derivatives is demonstrably higher than in corresponding halides, directly impacting reactivity in nucleophilic and reductive addition reactions . These quantifiable differences mean that replacing benzylmercuriacetate with a seemingly similar compound like phenylmercuric acetate or a benzylmercuric halide will alter experimental outcomes, from antimicrobial efficacy to synthesis yield.

Quantitative Differentiation: Benzylmercuriacetate vs. Closest Organomercury Analogs


Superior Bactericidal Kinetics vs. Phenylmercuric Acetate and Other Aromatic Analogs

In a direct head-to-head comparison of bactericidal activity against E. coli, benzylmercuriacetate achieved complete kill in 15 minutes at a 1:100,000 dilution, outperforming phenylmercuric acetate, p-tolylmercuric acetate, p-methoxyphenylmercuric acetate, o-chlorophenylmercuric acetate, and o-nitrophenylmercuric acetate, each of which required 18 minutes to achieve the same endpoint . This 3-minute differential (a 16.7% faster kill time) represents a distinct kinetic advantage within the aromatic organomercuric acetate series.

Antimicrobial Organomercury Bactericidal Kinetics Structure-Activity Relationship

Higher Carbon–Mercury Bond Ionic Character vs. Benzylmercuric Halides

Proton magnetic resonance (PMR) spectroscopy of non-symmetrical benzylmercury derivatives revealed that the ionic character of the C–Hg bond follows the order iodide < bromide < chloride < acetate . Benzylmercuriacetate thus exhibits the highest ionic character among this series, a property directly correlated with enhanced reactivity in nucleophilic displacement and electrophilic addition reactions.

Organometallic Chemistry Bond Reactivity Spectroscopic Analysis Nucleophilic Substitution

Unique Synthetic Utility in Reductive Addition to Electrophilic Alkenes

Benzylmercuriacetate, upon treatment with NaBH₄, undergoes reductive addition to electrophilic ethyl acrylate to produce 4-phenylbutyric acid ester . This reactivity is a key synthetic transformation that distinguishes it from many other organomercuric acetates, which may not participate in analogous reductive alkylation cascades or may require altered conditions.

Organic Synthesis Reductive Addition C–C Bond Formation Organomercury Reagent

Validated Application Scenarios for Benzylmercuriacetate Based on Differential Evidence


Reference Standard in Organomercury Structure-Activity Relationship (SAR) Studies

The demonstrated 16.7% faster bactericidal kill time versus phenylmercuric acetate and other aromatic analogs positions benzylmercuriacetate as a critical SAR probe. Researchers investigating the influence of the benzyl versus phenyl substituent on antimicrobial kinetics should procure this compound as an indispensable comparator, as no other compound in the series replicates its specific kinetic profile.

Synthetic Intermediate for ω-Phenylalkyl Derivatives via Reductive Addition

The unique reactivity of benzylmercuriacetate in NaBH₄-mediated reductive addition to electrophilic alkenes forms 4-phenylbutyric acid esters . For laboratories engaged in the synthesis of phenylalkyl building blocks, this reagent offers a direct and specific route, eliminating the need to adapt protocols developed for other organomercury acetates that may not participate in this transformation.

High-Reactivity Organomercury Reagent for Nucleophilic Displacement Chemistry

The higher ionic character of the C–Hg bond in benzylmercuriacetate relative to its halide counterparts makes it the reagent of choice when maximum reactivity is desired. This is particularly relevant in transmetallation or electrophilic substitution reactions where bond polarization governs reaction rate and selectivity, thus justifying its procurement over benzylmercuric chloride or bromide for these applications.

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